Cas no 53391-72-3 (6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one)

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,6-chloro-7-hydroxy-4-phenyl-
- 6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
- 6-chloro-7-hydroxy-4-phenylchromen-2-one
- 4-Phenyl-6-chlor-7-hydroxy-cumarin
- 6-Chlor-7-hydroxy-4-phenyl-cumarin
- 6-Chloranyl-7-Oxidanyl-4-Phenyl-Chromen-2-One
- 6-chloro-4-phenylumbelliferone
- 6-chloro-7-hydroxy-4-phenyl-chromen-2-one
- 6-chloro-7-hydroxy-4-phenylcoumarin
- 6-chloro-7-hydroxy-4-phenyl-coumarin
- AC1NUC0M
- AC1Q78CC
- AC1Q797W
- Oprea1_061370
- Oprea1_187298
- UWU
- BRD-K10192959-001-01-7
- MFCD00791714
- Z57108618
- SCHEMBL21629563
- 53391-72-3
- AKOS000522234
- 6-Chloro-7-hydroxy-4-phenyl-2H-1-benzopyran-2-one
- VS-09078
- SR-01000442904-1
- DTXSID50419865
- HMS1416M22
- SR-01000442904
- IFLab1_001694
- EiM08-40624
- CS-0235007
- EN300-15168
- WAY-298851
- AB00090945-01
- Q27466970
- BBL029016
- DB-359491
- STK829221
- AE-641/11700246
- 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one
-
- MDL: MFCD00791714
- インチ: InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H
- InChIKey: TUQNFQUMZKUALD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O
計算された属性
- せいみつぶんしりょう: 272.02407
- どういたいしつりょう: 272.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 46.53
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C614178-250mg |
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 250mg |
$ 230.00 | 2022-06-06 | ||
TRC | C614178-25mg |
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-15168-5.0g |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 95% | 5.0g |
$743.0 | 2023-02-09 | |
Enamine | EN300-15168-2.5g |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 95% | 2.5g |
$503.0 | 2023-02-09 | |
Enamine | EN300-15168-10000mg |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 95.0% | 10000mg |
$1101.0 | 2023-09-27 | |
1PlusChem | 1P00DQWO-50mg |
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE |
53391-72-3 | 95% | 50mg |
$111.00 | 2024-04-30 | |
1PlusChem | 1P00DQWO-100mg |
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE |
53391-72-3 | 95% | 100mg |
$140.00 | 2024-04-30 | |
1PlusChem | 1P00DQWO-1g |
6-CHLORO-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE |
53391-72-3 | 95% | 1g |
$368.00 | 2024-04-30 | |
Enamine | EN300-15168-50mg |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 95.0% | 50mg |
$42.0 | 2023-09-27 | |
Enamine | EN300-15168-2500mg |
6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one |
53391-72-3 | 95.0% | 2500mg |
$503.0 | 2023-09-27 |
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-oneに関する追加情報
Recent Advances in the Study of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS: 53391-72-3): A Comprehensive Research Brief
The compound 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (CAS: 53391-72-3) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This coumarin derivative exhibits unique structural features that make it a promising candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.
One of the most notable advancements in the study of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one is its role as a potent inhibitor of specific enzymes involved in inflammatory pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound effectively targets cyclooxygenase-2 (COX-2) with high selectivity, reducing inflammation in preclinical models. The study highlighted the compound's ability to modulate key signaling pathways, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.
In addition to its anti-inflammatory properties, 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one has shown promising anticancer activity. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer, by disrupting mitochondrial function and activating caspase pathways. The researchers also noted its synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy.
The synthesis and structural modification of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one have also been a focus of recent research. A team at the University of Cambridge developed a novel, high-yield synthesis route for this compound, as detailed in Organic & Biomolecular Chemistry (2023). The new method reduces the number of steps and improves overall efficiency, making it more accessible for large-scale production. Furthermore, structural analogs of the compound have been synthesized to enhance its bioavailability and target specificity, with several derivatives showing improved pharmacokinetic profiles in animal studies.
Despite these advancements, challenges remain in the clinical translation of 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's multifaceted biological activities and recent progress in its development underscore its potential as a valuable tool in chemical biology and a lead compound for drug discovery. Ongoing research aims to further elucidate its mechanisms and optimize its therapeutic applications.
53391-72-3 (6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one) 関連製品
- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)
- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 251311-30-5(1,1'-Biphenyl, 4-(trifluoromethoxy)-3-(trifluoromethyl)-)
- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)
- 4664-45-3(5-(4-methylbenzyl)-2-furoic Acid)
- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)
- 2141455-42-5(3-formamido-3-(1-methylcyclopropyl)propanoic acid)
- 2097894-37-4(1-1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)
- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)




